Regioisomeric Topology: Ortho-Phenyl Linker Confers a Unique 3D Pharmacophore Relative to Meta- and Para-Substituted Analogs
The target compound bears the benzothiazole–phenyl connection at the ortho (2-) position of the aniline ring. In contrast, the closest commercially cataloged analogs place this connection at the meta (3-) position (CAS 313962-20-8) or para (4-) position (CAS 307509-17-7) [1]. This positional shift alters the dihedral angle between the benzothiazole and phenyl rings, changing the spatial presentation of the 2,5-dichlorobenzamide pharmacophore. While quantitative activity data for the target compound remain limited in the public domain, the CB1 inverse agonist patent family explicitly teaches that ortho-substitution on the phenyl linker is a critical determinant of receptor binding, with the most potent embodiments incorporating ortho-chloro or 2,4-dichloro benzamide groups [2].
| Evidence Dimension | Position of phenyl-benzothiazole attachment |
|---|---|
| Target Compound Data | Ortho (2-) substituted phenyl bridge |
| Comparator Or Baseline | Meta (3-) analog (CAS 313962-20-8) and para (4-) analog (CAS 307509-17-7) |
| Quantified Difference | Structural topology: ortho vs. meta vs. para connectivity; dihedral angle and pharmacophore orientation differ; direct comparative activity data not publicly available for this exact compound. |
| Conditions | Structural comparison based on chemical registry data and patent SAR teachings |
Why This Matters
Procuring the correct regioisomer is essential because even a single-atom shift in the linker position can ablate target binding, rendering the compound useless for mechanism-of-action studies that depend on the ortho-phenyl topology.
- [1] PubChem Compound records for CAS 477569-72-5 (CID 4054886), CAS 313962-20-8, and CAS 307509-17-7. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-04). View Source
- [2] F. Hoffmann-La Roche AG. Benzothiazolyl derivatives. United States Patent Application US20040266845A1, filed June 18, 2004, and published December 30, 2004. See paragraphs [0039]–[0041] and claims. View Source
